1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that features a bromobenzyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid and a ketone group
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(3-bromobenzyl) noscapine, have been found to interact withtubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in maintaining cell structure and facilitating cell division .
Mode of Action
This interaction could lead to changes in cell structure and division, potentially inhibiting cancer cell proliferation .
Biochemical Pathways
Given the potential interaction with tubulin, it can be inferred that the compound may affect pathways related tocell division and growth . Disruption of these pathways could lead to inhibition of cancer cell proliferation .
Result of Action
Based on the potential interaction with tubulin, it can be inferred that the compound may lead to changes in cell structure and division, potentially inhibiting cancer cell proliferation .
Preparation Methods
The synthesis of 1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-bromobenzyl bromide.
Formation of Pyrrolidine Ring: The bromobenzyl bromide undergoes a nucleophilic substitution reaction with a suitable amine to form the pyrrolidine ring.
Introduction of Carboxylic Acid Group: The resulting intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group.
Oxidation: Finally, the ketone group is introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Comparison with Similar Compounds
1-(3-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding affinity.
1-(3-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: The fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.
1-(3-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: The methyl group can affect the compound’s steric properties and its overall reactivity.
The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-10-3-1-2-8(4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVPDDAAHWXSLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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